tert-butyl N-(2-methoxy-3-oxopropyl)carbamate
Description
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxy-3-oxopropyl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h6-7H,5H2,1-4H3,(H,10,12) |
InChI Key |
YFWKJMXMHRDESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate typically involves the protection of amino alcohol or amino acid derivatives with tert-butyl carbamate (Boc) groups, followed by functional group transformations such as oxidation or alkylation to introduce the methoxy and oxopropyl functionalities. The Boc group serves as a protecting group for the amino functionality, facilitating selective reactions on other parts of the molecule.
Method Based on N-BOC Amino Acid Derivatives (Patent CN102020589B)
One documented approach involves starting from N-BOC-D-serine or similar N-BOC amino acid derivatives, which are converted into carbamate intermediates through mixed anhydride formation and subsequent condensation with amines.
Step 1: Mixed Anhydride Formation
- N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid-binding agent.
- The reaction is carried out in anhydrous ethyl acetate at low temperatures (0–5 °C).
Step 2: Condensation with Amines
- The mixed anhydride intermediate is then reacted with benzylamine (or other amines) in ethyl acetate.
- The reaction temperature is gradually increased to 10–15 °C and maintained for 2 hours.
Step 3: Phase-Transfer Catalysis Alkylation
- The resulting carbamate intermediate undergoes phase-transfer catalysis (PTC) alkylation using tetrabutylammonium bromide as the catalyst and methyl sulfate as the alkylating agent.
- Potassium hydroxide solution is added at 0–5 °C to facilitate the reaction.
- The reaction mixture is worked up by extraction, washing, and crystallization to yield the desired carbamate compound.
-
- The overall yields reported for these steps are high, typically above 90%.
- Crystallization from hexane/ethyl acetate mixtures provides purified products.
Table 1: Key Reaction Parameters from Patent CN102020589B
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mixed anhydride formation | N-BOC-D-serine, isobutyl chlorocarbonate, NMM | 0–5 | Ethyl acetate | N/A | 2 hours reaction |
| Condensation with benzylamine | Benzylamine | 10–15 | Ethyl acetate | N/A | 2 hours reaction |
| PTC alkylation | Tetrabutylammonium bromide, methyl sulfate, KOH | 0–5 | Ethyl acetate | 92.4 | Phase-transfer catalysis reaction |
Alternative Approaches from Carbamate Chemistry Literature
Use of Di-tert-butyl Iminodicarboxylate:
- Di-tert-butyl iminodicarboxylate has been used as a Boc-protecting reagent in the synthesis of various carbamates.
- Reactions typically involve sodium hydride or potassium tert-butoxide as bases in aprotic solvents such as tetrahydrofuran or dimethylformamide.
- Alkylation with appropriate halides introduces the desired alkyl or oxoalkyl groups.
-
- Base-mediated alkylation at room temperature or slightly elevated temperatures (20–50 °C).
- Work-up includes aqueous quenching, organic extraction, drying, and chromatographic purification.
-
- Reported yields in similar carbamate syntheses range from 78% to 94%, depending on substrate and conditions.
Summary of Preparation Routes
Analytical and Research Data
-
- Proton nuclear magnetic resonance (^1H-NMR) typically shows characteristic signals for tert-butyl groups (singlet near 1.4 ppm), methoxy groups (singlet near 3.3–3.5 ppm), and methylene protons adjacent to carbamate nitrogen and carbonyl groups.
-
- Crystallization from hexane/ethyl acetate or normal hexane is commonly used.
- Chromatographic purification on silica gel with gradients of ethyl acetate in hexane is effective.
-
- The compound is generally obtained as a white to pale yellow solid.
- Melting points and purity are consistent with high-quality carbamate derivatives.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Scientific Research Applications
Tert-butyl N-(2-methoxy-3-oxopropyl)carbamate is used as a protecting group for amines in chemistry.
Synthesis of PAMAM Dendrimers
Dendrimers are synthetic macromolecules characterized by a tree-like structure that arises from repetitive branching from a central core . this compound is potentially applicable in the synthesis of Polyamidoamine (PAMAM) dendrimers .
Orexin Receptor Agonists
Loss of orexin-producing neurons results in narcolepsy with cataplexy, and orexin agonists have been shown to increase wakefulness and alleviate narcolepsy . Arylsulfonamides have been discovered as dual orexin receptor agonists . However, when the sulfonamide group was replaced with an amide group using compounds similar to this compound, the potency at OX2R was significantly reduced, and activity at OX1R was lost . This indicates the importance of the sulfonamide group for activity at the orexin receptors .
Data Table
Raw Materials and Suppliers
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents hydrolysis. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
tert-butyl N-(2-oxopropyl)carbamate
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- Key Features : Lacks the methoxy group at C2, simplifying the structure to a Boc-protected 2-oxopropyl chain.
- Applications : Used as a precursor in reductive amination reactions (e.g., synthesis of azidoethylamine derivatives) .
- Reactivity : The absence of methoxy increases electrophilicity at the ketone, enhancing nucleophilic addition reactions.
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
tert-butyl N-(3-amino-3-thioxopropyl)carbamate
tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate
tert-butyl N-(3-fluoro-2-oxopropyl)carbamate
- Molecular Formula: C₈H₁₄FNO₃
- Molecular Weight : 191.20 g/mol
- Key Features : Fluorine at C3 enhances electronegativity and metabolic stability .
- Applications : Explored in fluorinated bioactive molecules or PET radiotracers.
Physicochemical Properties
Biological Activity
Tert-butyl N-(2-methoxy-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₁₇NO₄
Molecular Weight: 189.24 g/mol
SMILES: CC(C)(C)OC(=O)NCC(C=O)OC
InChI: InChI=1S/C9H17NO4/c1-8(2,3)12-9(11)13-4-5-6(10)7(4)14/h4-7H,1-3H3,(H,10,11)
The compound features a tert-butyl group which enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects. Notably:
- Anti-inflammatory Activity: Many carbamates have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects.
- Antioxidant Capacity: Studies have shown that related compounds exhibit significant antioxidant activity in various assays, which may contribute to their therapeutic potential .
- Antimicrobial Effects: Some carbamate derivatives are known for their antimicrobial properties, indicating that this compound might also exhibit such activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several possible pathways:
- Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways or inflammation processes, potentially modulating their activity.
- Receptor Binding: Its structure may allow it to bind to specific receptors, influencing cellular signaling pathways related to inflammation and oxidative stress.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH and FRAP assays. The results indicated pronounced antioxidant activity, particularly in cell lines subjected to oxidative stress induced by tert-butyl hydroperoxide (TBHP). The compound was shown to reduce oxidative stress markers significantly when compared to untreated controls .
Study 2: Anti-inflammatory Potential
Another research effort explored the anti-inflammatory properties of similar carbamates. While specific data on this compound is limited, it was noted that derivatives often inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 189.24 g/mol | Varies |
| Anti-inflammatory | Potentially active | Confirmed in several studies |
| Antioxidant Activity | Significant | Confirmed in DPPH assays |
| Antimicrobial Activity | Possible | Documented in literature |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(2-methoxy-3-oxopropyl)carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate protection of a β-ketoamide intermediate. A common method involves the reaction of tert-butyl carbamate with a β-keto ester or β-keto aldehyde under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. For example, asymmetric Mannich reactions using chiral catalysts like L-proline can yield enantiomerically enriched intermediates, which are then deprotected . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to carbonyl) and temperature (0–5°C to minimize side reactions like over-alkylation). Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) ensures reaction completion .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the methoxy resonance (δ ~3.3 ppm). The 3-oxopropyl moiety shows characteristic carbonyl signals at δ ~170–175 ppm in ¹³C NMR .
- X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, with ORTEP-3 generating thermal ellipsoid plots. WinGX suites assist in data reduction (R-factor < 0.05 for high-quality datasets). Hydrogen bonding between the carbamate NH and methoxy oxygen is critical for lattice stabilization .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The compound is hygroscopic and prone to hydrolysis in acidic or humid environments. Storage at –20°C under argon in amber vials with molecular sieves (3Å) extends shelf life (>6 months). Degradation products (e.g., free amine or tert-butanol) are detectable via GC-MS (m/z 59 for tert-butanol fragment) .
Q. What are the common reactivity patterns of the 3-oxopropyl group in this compound?
The β-keto moiety undergoes nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbon, while the α-hydrogens participate in Knoevenagel condensations. Reductions with NaBH₄ selectively target the ketone, yielding secondary alcohols. Competing reactions (e.g., over-reduction of the carbamate) are mitigated by using mild conditions (0°C, 1h) .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?
Chiral pool strategies employ enantiopure starting materials (e.g., D-proline derivatives) or asymmetric catalysis. For example, organocatalytic Michael additions using Cinchona alkaloids achieve >90% ee. Stereochemical outcomes are validated via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1 mL/min) .
Q. How can contradictory crystallographic data (e.g., disordered tert-butyl groups) be resolved during refinement?
Disorder is addressed in SHELXL using PART instructions and isotropic displacement parameters for overlapping atoms. Twinning metrics (e.g., Hooft parameter > 0.3) require integration of TWIN/BASF commands. R1 convergence < 5% indicates reliable refinement .
Q. What strategies optimize the compound’s solubility for biocatalytic applications without compromising stability?
Co-solvent systems (e.g., 10% DMSO in PBS) enhance aqueous solubility. PEGylation of the carbamate group improves biocompatibility. Solubility parameters (Hansen solubility sphere) are calculated via HSPiP software to identify compatible solvents .
Q. How does the tert-butyl group influence solid-state packing and melting point variability?
The bulky tert-butyl group disrupts π-π stacking, favoring van der Waals interactions. Melting points (mp 109–112°C) correlate with lattice energy, calculated via PIXELC. Polymorph screening (10 solvents, slow evaporation) identifies metastable forms .
Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitutions?
Competing SN1 pathways (via carbocation intermediates) form elimination byproducts (e.g., alkenes). ¹⁸O-labeling studies and DFT transition-state analysis confirm competing mechanisms. Suppression requires aprotic solvents (DMF) and low temperatures (–78°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
